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Introduction

N-benzhydryl-2-hydroxybenzamide is a derivative of salicylamide, a class of compounds
known for a wide range of biological activities, including antiviral and anti-inflammatory
properties. The incorporation of the bulky benzhydryl group is anticipated to significantly
influence its physicochemical properties and biological interactions. This technical guide
provides a comprehensive overview of the structural elucidation of N-benzhydryl-2-
hydroxybenzamide, including its synthesis, predicted spectroscopic data, and the biological
signaling pathways associated with its parent salicylamide scaffold. Due to the limited
availability of direct experimental data for this specific molecule in public literature, this guide
combines established synthetic methodologies and spectroscopic data from closely related
analogues to provide a robust predictive framework for its characterization.

Molecular Structure

N-benzhydryl-2-hydroxybenzamide consists of a salicylamide core N-substituted with a
benzhydryl group. The structure features a hydroxyl group ortho to the amide functionality,
which can participate in intramolecular hydrogen bonding.

Chemical Structure:
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Synthesis

The synthesis of N-benzhydryl-2-hydroxybenzamide can be achieved through the amidation
of salicylic acid or its derivatives with benzhydrylamine. Several established methods for amide
bond formation are applicable.[1]

Experimental Protocol: Synthesis via Acyl Chloride

A common and effective method involves the conversion of salicylic acid to salicyl-oyl chloride,
followed by reaction with benzhydrylamine.

Step 1: Synthesis of Salicyloyl Chloride

Salicylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCI2) or oxalyl
chloride ((COCI)2), to form the corresponding acyl chloride. The reaction is typically performed
in an inert solvent like dichloromethane (DCM) or toluene.

Materials:

Salicylic acid

Thionyl chloride (or oxalyl chloride)

Anhydrous dichloromethane (DCM)

Dimethylformamide (DMF) (catalytic amount)

Procedure:

e To a solution of salicylic acid in anhydrous DCM, a catalytic amount of DMF is added.

e Thionyl chloride is added dropwise to the solution at O °C.

e The reaction mixture is then allowed to warm to room temperature and stirred for several
hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

e The solvent and excess thionyl chloride are removed under reduced pressure to yield crude
salicyloyl chloride, which can be used in the next step without further purification.
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Step 2: Synthesis of N-benzhydryl-2-hydroxybenzamide

The prepared salicyloyl chloride is then reacted with benzhydrylamine in the presence of a
base to neutralize the HCI byproduct.

Materials:

» Salicyloyl chloride

e Benzhydrylamine

 Triethylamine (or other non-nucleophilic base)
¢ Anhydrous dichloromethane (DCM)

Procedure:

Benzhydrylamine and triethylamine are dissolved in anhydrous DCM.

e The solution is cooled to 0 °C, and a solution of salicyloyl chloride in anhydrous DCM is
added dropwise.

e The reaction mixture is stirred at room temperature for several hours.

o Upon completion, the reaction mixture is washed with dilute aqueous HCI, saturated
agueous NaHCOs, and brine.

e The organic layer is dried over anhydrous Na2SOa, filtered, and the solvent is evaporated.

e The crude product is purified by column chromatography on silica gel or by recrystallization
to afford pure N-benzhydryl-2-hydroxybenzamide.

Alternative Synthetic Route: Direct Amidation

Direct coupling of salicylic acid and benzhydrylamine can be achieved using coupling reagents.

Experimental Protocol: Direct Amidation using
B(OCH2CF3)3

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b3333144?utm_src=pdf-body
https://www.benchchem.com/product/b3333144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3333144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A modern approach utilizes tris(2,2,2-trifluoroethyl) borate as an effective reagent for direct
amidation.[2]

Materials:

Salicylic acid

Benzhydrylamine

Tris(2,2,2-trifluoroethyl) borate (B(OCH2CF3)3)

Anhydrous solvent (e.g., toluene or acetonitrile)

Procedure:

» Salicylic acid, benzhydrylamine, and B(OCH2CFs3)s are combined in an anhydrous solvent.
e The reaction mixture is heated, typically at 80 °C, for several hours.[2]

e The reaction progress is monitored by TLC.

o After completion, the solvent is removed under reduced pressure.

e The crude product can often be purified by simple filtration through a resin or by standard
chromatographic techniques.[2]

Structure Elucidation: Spectroscopic Analysis

Direct experimental spectroscopic data for N-benzhydryl-2-hydroxybenzamide is not readily
available. The following data is predicted based on the analysis of the closely related analogue,
N-benzhydrylbenzamide, and general principles of spectroscopy.[3]

Predicted *H NMR Data

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons
of the salicyl and benzhydryl moieties, the methine proton of the benzhydryl group, and the
amide and hydroxy! protons.

Table 1: Predicted *H NMR Chemical Shifts for N-benzhydryl-2-hydroxybenzamide

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3671500/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3671500/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3671500/
https://www.benchchem.com/product/b3333144?utm_src=pdf-body
https://asianpubs.org/index.php/ajchem/article/download/10289/10273
https://www.benchchem.com/product/b3333144?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3333144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Ar-OH (intramolecular
~12.0-13.0 brs 1H

H-bond)
~8.0-8.5 d 1H NH

Aromatic protons
~7.2-7.6 m 14H (benzhydryl and

salicyl)

Aromatic protons
~6.8-7.0 m 2H _

(salicyl)
~6.5 d 1H CH-N

Predicted data is based on N-benzhydrylbenzamide[3] and typical shifts for salicylamides.

Predicted **C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for N-benzhydryl-2-hydroxybenzamide

Chemical Shift (6, ppm) Assignment

~168 - 172 C=0 (amide)

~160 - 162 C-OH (aromatic)

~140 - 142 Quaternary aromatic carbons (benzhydryl)
~115- 135 Aromatic carbons

~58 - 62 CH-N

Predicted data is based on general values for amides and aromatic compounds.[4]

Predicted FTIR Data
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The infrared spectrum will show characteristic absorption bands for the functional groups
present in the molecule.

Table 3: Predicted FTIR Absorption Bands for N-benzhydryl-2-hydroxybenzamide

Wavenumber (cm~?) Intensity Assignment

~3300 - 3400 Medium N-H stretch (amide)

3000 - 3200 Broad O-H stretch (intramolecular H-
bond)

~3030 Medium Aromatic C-H stretch

~1630 - 1660 Strong C=0 stretch (Amide | band)

~1520 - 1550 Strong N-H bend (Amide Il band)

~1450, ~1500, ~1600 Medium Aromatic C=C stretches

Predicted data is based on N-benzhydrylbenzamide[3] and general amide spectral data.[5]

Predicted Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and
characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments for N-benzhydryl-2-
hydroxybenzamide
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m/z Value Predicted Fragment lon

303 [M]* (Molecular ion)

167 [CeHsCHCeHs]*™ (Benzhydryl cation) - a
prominent peak

121 [HOCeH4CO]* (Salicyloyl cation)

93 [HOCeH4]* (Phenoxy cation from salicylic
moiety)

77 [CeHs]* (Phenyl cation)

Fragmentation predictions are based on typical amide fragmentation patterns.[6]

Biological Activity and Signaling Pathways

While specific biological data for N-benzhydryl-2-hydroxybenzamide is unavailable, the
salicylamide scaffold is known to possess significant biological activities, primarily antiviral and
anti-inflammatory effects.[7][8] These activities are often mediated through the modulation of
key cellular signaling pathways.

Anti-inflammatory Signaling

Salicylamides can exert anti-inflammatory effects through the inhibition of the cyclooxygenase
(COX) enzymes, which are key in the production of pro-inflammatory prostaglandins.[8]
Additionally, they can modulate inflammatory pathways by inhibiting transcription factors like
NF-kB.[9][10]
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Caption: Predicted anti-inflammatory signaling pathway.

Antiviral Signaling

Certain salicylamide derivatives, like niclosamide, have demonstrated broad-spectrum antiviral
activity.[7] Their mechanisms of action can involve the modulation of various signaling
pathways that are crucial for viral replication, such as Wnt/3-catenin, STAT3, and mTORCL1.[7]
[11]
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Caption: Potential antiviral signaling pathways.

Conclusion

This technical guide provides a foundational understanding of the synthesis and structural
elucidation of N-benzhydryl-2-hydroxybenzamide. While direct experimental data is currently
sparse, the provided protocols and predicted spectroscopic data, based on sound chemical
principles and analogous compounds, offer a valuable resource for researchers. The
exploration of its biological activities, guided by the known pharmacology of the salicylamide
scaffold, opens avenues for its investigation as a potential therapeutic agent. Further
experimental validation of the predicted data is crucial for the definitive characterization of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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